4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde
Overview
Description
4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde is a complex organic compound characterized by its molecular formula C11H14O2S. This compound features a benzene ring substituted with an ethyl group, two methoxy groups, and a carbothialdehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-ethyl-2,5-dimethoxybenzene with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the carbothialdehyde group on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can oxidize the compound to form carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the carbothialdehyde group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by strong electrophiles and Lewis acid catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde exerts its effects involves its interaction with specific molecular targets and pathways. The carbothialdehyde group can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
4-Ethyl-2,5-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of carbothialdehyde.
2,5-Dimethoxybenzene-1-carbothialdehyde: Lacks the ethyl group present in the target compound.
4-Ethyl-2,5-dimethoxybenzoic acid: Contains a carboxylic acid group instead of carbothialdehyde.
Properties
IUPAC Name |
4-ethyl-2,5-dimethoxythiobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-4-8-5-11(13-3)9(7-14)6-10(8)12-2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILVIQLTDNGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721515 | |
Record name | 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132184-34-0 | |
Record name | 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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